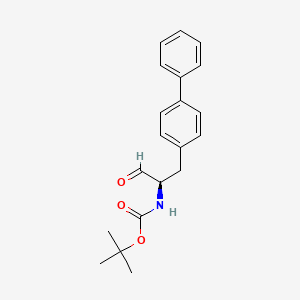

((R)-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester

Overview

Description

(®-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester: is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a biphenyl group and a carbamic acid ester moiety. Its chiral nature makes it a valuable intermediate in the synthesis of various enantiomerically pure compounds.

Mechanism of Action

Target of Action

It’s known that the tert-butyl carbamate (boc) group is commonly used as a protecting group for amines in organic synthesis .

Mode of Action

The compound, also known as a Boc-protected amine, operates by protecting the amine group during synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Biochemical Pathways

The compound plays a role in the synthesis of complex molecules, particularly in the protection and deprotection of amines. This process is crucial in the formation of peptide bonds in the synthesis of peptides and proteins .

Pharmacokinetics

In this case, the Boc group can affect the compound’s bioavailability by protecting the amine group from premature reactions .

Result of Action

The primary result of the compound’s action is the successful protection of the amine group during synthesis, allowing for further reactions to occur without premature interaction of the amine group. This is particularly important in peptide synthesis, where unprotected amines could react out of sequence, leading to incorrect peptide sequences .

Action Environment

The action of the compound, particularly the addition and removal of the Boc group, is influenced by environmental factors such as temperature, pH, and the presence of other reactants. For example, removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Therefore, careful control of the reaction environment is crucial for the successful use of this compound in synthesis.

Biochemical Analysis

Biochemical Properties

(®-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including esterases and proteases. Esterases catalyze the hydrolysis of ester bonds, leading to the formation of alcohol and acid. In the case of (®-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester, esterases facilitate the cleavage of the t-butyl ester group, resulting in the formation of the corresponding alcohol and carbamic acid derivative .

Proteases, on the other hand, may interact with the carbamic acid moiety, leading to the cleavage of peptide bonds in proteins. This interaction can result in the modification of protein structure and function, which is crucial for understanding the biochemical pathways involving (®-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester .

Cellular Effects

(®-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester has been shown to influence various cellular processes. One of the primary effects of this compound is its impact on cell signaling pathways. By interacting with specific enzymes and proteins, (®-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester can modulate the activity of signaling molecules, leading to changes in gene expression and cellular metabolism .

For instance, the compound may inhibit or activate certain kinases, which are enzymes that play a critical role in phosphorylation events within the cell. These phosphorylation events are essential for the regulation of various cellular functions, including cell growth, differentiation, and apoptosis . Additionally, (®-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester may affect the expression of genes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of (®-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction .

For example, (®-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester may act as an inhibitor of certain proteases by binding to their active sites and preventing substrate access. This inhibition can lead to a decrease in proteolytic activity, which is essential for understanding the compound’s role in various biochemical pathways . Additionally, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular function at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (®-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester can change over time. The stability of the compound is influenced by various factors, including pH, temperature, and the presence of other reactive species . Studies have shown that the compound is relatively stable under neutral and slightly acidic conditions but may degrade under highly acidic or basic conditions .

Over time, the degradation of (®-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester can lead to the formation of byproducts that may have different biochemical properties. These byproducts can further interact with cellular components, leading to long-term effects on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can result in changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of (®-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways . At higher doses, the compound can induce toxic effects, including cellular damage and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (®-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester typically involves the following steps:

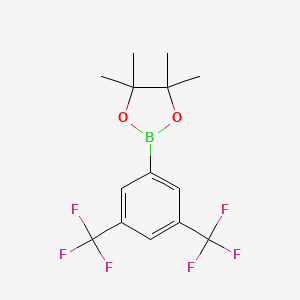

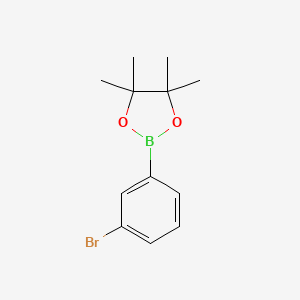

Formation of the Biphenyl Group: The biphenyl group can be synthesized through Suzuki-Miyaura cross-coupling reactions, which involve the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.

Introduction of the Formylethyl Group: The formylethyl group can be introduced through a formylation reaction, where a suitable aldehyde is reacted with the biphenyl compound under acidic or basic conditions.

Carbamic Acid Ester Formation: The final step involves the reaction of the formylethyl biphenyl compound with t-butyl isocyanate to form the carbamic acid ester.

Industrial Production Methods: Industrial production of (®-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid.

Reduction: Reduction reactions can convert the formyl group to an alcohol.

Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

Oxidation: Biphenyl-4-carboxylic acid derivatives.

Reduction: Biphenyl-4-yl-1-ethanol derivatives.

Substitution: Nitrated or halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of chiral catalysts and ligands.

Biology:

- Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine:

- Explored for its role in the synthesis of pharmaceutical agents, particularly those requiring chiral purity.

Industry:

- Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

- Biphenyl-4-carboxylic acid t-butyl ester

- Biphenyl-4-yl-1-ethanol

- Biphenyl-4-yl-1-acetic acid

Comparison:

- Uniqueness: (®-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester is unique due to its chiral center and the presence of both a biphenyl group and a carbamic acid ester moiety. This combination imparts distinct chemical and biological properties compared to its analogs.

- Applications: While similar compounds may be used in organic synthesis and pharmaceutical research, the specific structural features of (®-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester make it particularly valuable in the development of chiral drugs and catalysts.

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-20(2,3)24-19(23)21-18(14-22)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,14,18H,13H2,1-3H3,(H,21,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIZSBUSCSIZSA-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901149616 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-2-[1,1′-biphenyl]-4-yl-1-formylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901149616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149709-58-0 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-2-[1,1′-biphenyl]-4-yl-1-formylethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149709-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(1R)-2-[1,1′-biphenyl]-4-yl-1-formylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901149616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)

![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)